molecular formula C22H24Cl3N3OS B1240297 Elzasonan hydrochloride CAS No. 220322-05-4

Elzasonan hydrochloride

Cat. No.: B1240297
CAS No.: 220322-05-4
M. Wt: 484.9 g/mol
InChI Key: NMTRXBJYASHMND-UXTSPRGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

Elzasonan hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .

Scientific Research Applications

Elzasonan hydrochloride has been primarily studied for its potential use in treating depression. By blocking 5-HT1B and 5-HT1D autoreceptors, it enhances serotonergic signaling, which is believed to have antidepressant effects.

In chemistry, this compound serves as a model compound for studying receptor-ligand interactions and the development of selective receptor antagonists. Its unique structure makes it a valuable tool for medicinal chemistry research.

Mechanism of Action

Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Elzasonan hydrochloride can be compared with other selective 5-HT1B and 5-HT1D receptor antagonists, such as:

  • GR-127,935
  • SB-649,915

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, receptor selectivity, and clinical efficacy. This compound is unique in its specific chemical structure and its development history by Pfizer .

Properties

CAS No.

220322-05-4

Molecular Formula

C22H24Cl3N3OS

Molecular Weight

484.9 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-;

InChI Key

NMTRXBJYASHMND-UXTSPRGOSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.